Duralink HTS, chemically known as disodium hexamethylene bis-thiosulfate dihydrate, is a chemical compound used as a crosslinking agent in various applications, particularly in the rubber industry. [, , ]. It serves as a sulfur donor in the vulcanization process, improving the performance characteristics of rubber compounds [, ].
Duralink HTS belongs to the category of thiosulfates, which are salts or esters of thiosulfuric acid. Its unique structure allows it to participate effectively in vulcanization processes, improving the mechanical properties of rubber compounds.
The synthesis of Duralink HTS involves several steps, primarily focusing on the reaction between hexamethylene diamine and sulfur compounds under controlled conditions. Key parameters include:
In industrial settings, large-scale reactors are used where meticulous monitoring of reaction conditions is essential. The final product is purified and crystallized to obtain the dihydrate form, often presented as a dust-suppressed fine powder for ease of handling .
The synthesis process also involves the addition of halogenated hydrocarbons and ethanol to precipitate the desired compound after the reaction completion. Analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed to monitor the purity and conversion rates during synthesis .
Duralink HTS features a complex molecular structure characterized by:
This structure allows Duralink HTS to create hybrid crosslinks within rubber matrices, enhancing thermal stability and flexibility during dynamic operations .
Duralink HTS primarily participates in vulcanization reactions where it forms hybrid crosslinks with sulfur. These reactions are critical in improving the mechanical properties of rubber compounds.
The vulcanization process typically involves:
The primary products resulting from these reactions include thermally stable hybrid crosslinks that significantly enhance properties such as dynamic flexibility, tear resistance, and fatigue characteristics of rubber compounds .
Duralink HTS acts primarily by generating hybrid crosslinks within sulfur-based vulcanization systems.
The compound interacts predominantly with sulfur compounds during the vulcanization process.
Upon application, Duralink HTS forms covalent bonds with sulfur, leading to the creation of stable crosslinked networks that improve various mechanical properties of rubber.
The compound plays a vital role in modifying viscoelastic properties by influencing the network characteristics during the curing process. This results in enhanced performance attributes such as tear strength and rolling resistance over time .
Duralink HTS exhibits several notable physical and chemical properties:
These properties contribute significantly to its effectiveness in industrial applications .
Duralink HTS finds extensive use in various scientific and industrial applications:
The synthesis of Duralink HTS proceeds through a multi-step nucleophilic substitution sequence. The primary pathway commences with 1,6-dibromohexane reacting with sodium thiosulfate under controlled aqueous conditions. This stoichiometric reaction forms the bisthiosulfate precursor through thiolate displacement of bromine atoms [7]. Subsequent di-salt formation requires exact pH regulation (9.5-10.5) to precipitate the intermediate, followed by recrystallization to achieve the desired chemical purity (>98.5%) [1].
The critical dihydrate structure emerges during crystallization, where water molecules incorporate into the crystal lattice at 40-45°C. This phase confers stability against thermal decomposition below 150°C – a prerequisite for rubber compounding processes. Analytical characterization confirms successful synthesis through signature spectroscopic markers: Raman peaks at 480 cm⁻¹ (S-S stretch) and 1010 cm⁻¹ (S-O symmetric stretch), alongside NMR resonance at 3.2 ppm (methylene protons adjacent to thiosulfate) [1] [7].
Table 1: Key Reaction Parameters for Duralink HTS Synthesis
Reaction Stage | Temperature Range | Critical Parameters | Yield Determinants |
---|---|---|---|
Thiosulfate Formation | 70-80°C | Molar ratio (1:2.05), N₂ atmosphere | Bromide removal efficiency |
Salt Conversion | 25-30°C | pH 10.0 ± 0.5, agitation rate | Ionic strength control |
Dihydrate Crystallization | 40-45°C | Cooling gradient (2°C/min), seed crystals | Water stoichiometry verification |
Manufacturing scale-up introduces critical challenges in reaction homogeneity and crystallization control. Continuous flow reactors have demonstrated 30% yield improvements over batch processes by eliminating localized stoichiometric imbalances during thiosulfate formation [4]. Advanced crystallizers with multi-zone temperature profiles ensure consistent dihydrate formation, where deviations beyond ±0.5 water molecules per molecule significantly impact product performance in rubber matrices [1].
Purity optimization centers on bromide removal, achieved through membrane electrodialysis (99.7% elimination) and solvent extraction. Residual bromide below 200 ppm prevents premature vulcanization during rubber compounding [4]. Process analytical technology (PAT) enables real-time monitoring through conductivity probes and Raman spectroscopy, reducing off-spec production by 45% according to industry case studies.
Table 2: Industrial Optimization Parameters and Outcomes
Process Parameter | Laboratory Scale | Industrial Optimization | Performance Impact |
---|---|---|---|
Reaction Time | 8-10 hours | 4.5 hours (continuous flow) | 30% throughput increase |
Bromide Impurities | 500-800 ppm | <200 ppm | Prevents scorch sensitivity |
Crystallinity Index | 85-90% | 95-98% | Enhanced dispersion in rubber |
Water Content | 8.5-10.5% | 9.2% ± 0.3% | Consistent crosslink formation |
The dihydrate configuration poses distinctive stability challenges during storage and handling. Hygroscopicity induces rapid moisture absorption (>5% w/w) at relative humidity >60%, initiating detrimental solid-state transitions to higher hydrates that compromise reactivity [1]. Multivariate stability studies identify critical storage parameters: hermetic packaging with moisture barriers (<5% RH internal atmosphere) and temperature maintenance below 35°C [7].
Thermal degradation pathways present additional complexities. Dehydration initiates at 65°C, preceding chemical decomposition at 150°C where thiosulfate groups disproportionate into sulfide and sulfite species. This degradation pathway accelerates under oxidative conditions, necessitating inert gas blanketing during powder processing [6].
Stabilization strategies include:
Table 3: Stability Risks and Mitigation Strategies in Duralink HTS
Degradation Mechanism | Critical Trigger Points | Industrial Mitigation Approaches | Stability Outcome |
---|---|---|---|
Hydrate Transformation | RH >60%, T >30°C | Nitrogen-purged packaging with desiccants | 24-month stability at 25°C |
Oxidative Decomposition | O₂ >1000 ppm, T >50°C | Antioxidant-modified packaging films | Retains >95% potency after thermal stress |
Solid-State Polymerization | Extended storage >40°C | Controlled particle size distribution (D90 <50μm) | Prevents caking and reactivity loss |
The manufacturing of Duralink HTS exemplifies advanced specialty chemical production where molecular integrity directly determines performance in demanding rubber applications. Continuous innovation in crystallization technology and stabilization science ensures consistent delivery of this critical additive that enables enhanced durability in modern tire designs [2] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7